molecular formula C9H18GeN2O2 B14604846 2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate CAS No. 58393-54-7

2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate

Cat. No.: B14604846
CAS No.: 58393-54-7
M. Wt: 258.88 g/mol
InChI Key: DDBOINWNSDIIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate is a chemical compound that belongs to the class of diazonium compounds. These compounds are known for their versatility in organic synthesis and their ability to participate in a variety of chemical reactions. The presence of the triethylgermyl group adds a unique aspect to this compound, making it of particular interest in the field of organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate typically involves the reaction of a diazonium salt with a triethylgermyl-substituted alkene. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the stability of the diazonium group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful handling of diazonium salts, which are known to be sensitive and potentially hazardous. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the germanium atom.

    Reduction: Reduction reactions can lead to the formation of germyl-substituted alkenes.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to prevent the decomposition of the diazonium group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of organogermanium compounds.

Scientific Research Applications

2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organogermanium compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: The compound is used in the development of advanced materials, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate involves the interaction of the diazonium group with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The triethylgermyl group can also participate in coordination chemistry, interacting with metal centers and influencing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Diazonio-1-ethoxy-2-(triethylgermyl)ethen-1-olate: Similar in structure but with an ethoxy group instead of a methoxy group.

    2-Diazonio-1-methoxy-2-(triethylsilyl)ethen-1-olate: Contains a triethylsilyl group instead of a triethylgermyl group.

Uniqueness

The presence of the triethylgermyl group in 2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate makes it unique compared to its analogs

Properties

CAS No.

58393-54-7

Molecular Formula

C9H18GeN2O2

Molecular Weight

258.88 g/mol

IUPAC Name

methyl 2-diazo-2-triethylgermylacetate

InChI

InChI=1S/C9H18GeN2O2/c1-5-10(6-2,7-3)8(12-11)9(13)14-4/h5-7H2,1-4H3

InChI Key

DDBOINWNSDIIOZ-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C(=[N+]=[N-])C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.